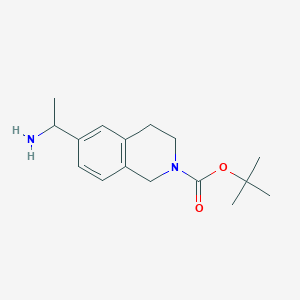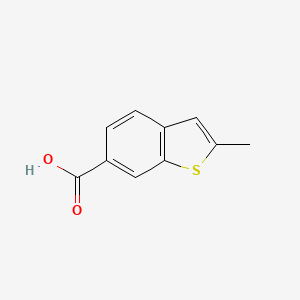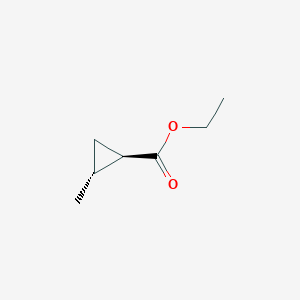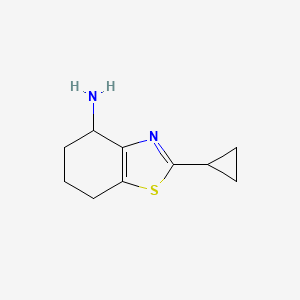![molecular formula C8H13FO B6598435 {4-fluorobicyclo[2.2.1]heptan-1-yl}methanol CAS No. 88888-24-8](/img/structure/B6598435.png)
{4-fluorobicyclo[2.2.1]heptan-1-yl}methanol
Overview
Description
4-Fluorobicyclo[2.2.1]heptan-1-ylmethanol, also known as 4-FBH, is a novel compound that has been recently identified as a potential therapeutic agent for a variety of diseases. It is a bicyclic ether that contains a fluorine atom in the 1-position and a methyl group in the 7-position. 4-FBH has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. In addition, 4-FBH has been studied for its potential use in drug delivery systems, as well as its ability to modulate the activity of certain enzymes and receptors.
Scientific Research Applications
{4-fluorobicyclo[2.2.1]heptan-1-yl}methanol has been studied for its potential as a therapeutic agent in a variety of diseases. It has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. In addition, {4-fluorobicyclo[2.2.1]heptan-1-yl}methanol has been studied for its potential use in drug delivery systems, as well as its ability to modulate the activity of certain enzymes and receptors. For example, {4-fluorobicyclo[2.2.1]heptan-1-yl}methanol has been shown to inhibit the expression of interleukin-6, a cytokine involved in inflammation, and to inhibit the growth of cancer cells. Additionally, {4-fluorobicyclo[2.2.1]heptan-1-yl}methanol has been studied for its potential to modulate the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of prostaglandins.
Mechanism of Action
The mechanism of action of {4-fluorobicyclo[2.2.1]heptan-1-yl}methanol is not yet fully understood. However, it is believed that the compound interferes with several cellular processes, including the production of inflammatory mediators, the growth of cancer cells, and the activity of certain enzymes and receptors. Additionally, {4-fluorobicyclo[2.2.1]heptan-1-yl}methanol has been shown to induce apoptosis in certain cancer cell lines, indicating that it may have anti-cancer properties.
Biochemical and Physiological Effects
{4-fluorobicyclo[2.2.1]heptan-1-yl}methanol has been studied for its potential to modulate the activity of various enzymes and receptors. For example, {4-fluorobicyclo[2.2.1]heptan-1-yl}methanol has been shown to inhibit the expression of interleukin-6, a cytokine involved in inflammation, and to inhibit the growth of cancer cells. Additionally, {4-fluorobicyclo[2.2.1]heptan-1-yl}methanol has been studied for its potential to modulate the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of prostaglandins.
Advantages and Limitations for Lab Experiments
The advantages of using {4-fluorobicyclo[2.2.1]heptan-1-yl}methanol in laboratory experiments include its low cost, its ease of synthesis, and its wide range of biological activities. Additionally, {4-fluorobicyclo[2.2.1]heptan-1-yl}methanol is relatively non-toxic, making it safe to use in laboratory experiments. The main limitation of using {4-fluorobicyclo[2.2.1]heptan-1-yl}methanol in laboratory experiments is its lack of specificity, meaning that it can bind to and modulate the activity of multiple enzymes and receptors.
Future Directions
The potential applications of {4-fluorobicyclo[2.2.1]heptan-1-yl}methanol are vast, and there are many directions for future research. For example, further studies could be conducted to explore the mechanism of action of {4-fluorobicyclo[2.2.1]heptan-1-yl}methanol and to identify its specific targets. Additionally, {4-fluorobicyclo[2.2.1]heptan-1-yl}methanol could be studied for its potential to modulate the activity of certain enzymes and receptors, such as cyclooxygenase-2, which is involved in the production of prostaglandins. Additionally, {4-fluorobicyclo[2.2.1]heptan-1-yl}methanol could be studied for its potential use in drug delivery systems, as well as its ability to modulate the activity of certain enzymes and receptors. Finally, {4-fluorobicyclo[2.2.1]heptan-1-yl}methanol could be studied for its potential to induce apoptosis in certain cancer cell lines, indicating that it may have anti-cancer properties.
Synthesis Methods
{4-fluorobicyclo[2.2.1]heptan-1-yl}methanol can be synthesized using several different methods, including the Mitsunobu reaction, the Ugi reaction, and the Sonogashira coupling. The Mitsunobu reaction involves the reaction of an alcohol with a phosphine oxide in the presence of a base, such as triethylamine or potassium carbonate. The Ugi reaction is a multi-component reaction involving an aldehyde, an amine, and an isocyanide. The Sonogashira coupling is a method for synthesizing carbon-carbon bonds using a palladium catalyst. All of these methods provide an efficient and cost-effective way to synthesize {4-fluorobicyclo[2.2.1]heptan-1-yl}methanol in the laboratory.
properties
IUPAC Name |
(4-fluoro-1-bicyclo[2.2.1]heptanyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FO/c9-8-3-1-7(5-8,6-10)2-4-8/h10H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAFBWBWKLWFBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)CO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20750434 | |
| Record name | (4-Fluorobicyclo[2.2.1]heptan-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20750434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorobicyclo[2.2.1]heptan-1-yl)methanol | |
CAS RN |
88888-24-8 | |
| Record name | (4-Fluorobicyclo[2.2.1]heptan-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20750434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B6598371.png)

![methyl 3-({[(tert-butoxy)carbonyl]amino}methyl)thiophene-2-carboxylate](/img/structure/B6598387.png)

![4-{[(1S)-1-carboxy-2-phenylethyl]carbamoyl}butanoic acid](/img/structure/B6598404.png)





![2-chloro-1H,4H,6H,7H-pyrano[3,4-d]imidazole](/img/structure/B6598461.png)
